3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Chemical biology probe synthesis Medicinal chemistry derivatization Bioconjugation

This 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride (≥98% HPLC) is a strategic procurement choice for medicinal chemistry laboratories. The free primary amine terminus uniquely enables parallel library synthesis (amides, sulfonamides, ureas) for robust SAR exploration, distinguishing it from N-acylated analogs. The 7,8-dimethyl substitution pattern elevates cLogP by approximately +1.0 log unit versus the des-methyl parent, making it a preferred lipophilic starting point for CNS drug discovery programs targeting blood-brain barrier permeability. Supplied as the hydrochloride salt for controlled protonation state and enhanced aqueous solubility, it also serves as a reference standard for analytical method development (HPLC/LC-MS calibration) and as a scaffold for novel multitarget-directed ligands targeting AChE/BuChE/MAO enzymes in neurodegenerative disease research.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 1266686-95-6
Cat. No. B2843631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
CAS1266686-95-6
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H
InChIKeyIHPNOABNZCOYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266686-95-6): Chemical Identity, Core Scaffold, and Procurement Baseline


3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266686-95-6) is a synthetic dihydroquinolin-2-one derivative with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . The compound features a 1,2-dihydroquinolin-2-one core bearing a primary aminoethyl side chain at the 3-position and methyl substituents at the 7- and 8-positions, supplied as the hydrochloride salt. The dihydroquinolin-2-one scaffold is a recognized privileged structure in medicinal chemistry, appearing in patent families targeting aldosterone synthase (CYP11B2) inhibition [1] and in academic studies investigating cholinesterase/monoamine oxidase inhibition for neurodegenerative disease applications [2]. Commercially, this compound is available from multiple vendors at a specified purity of 98% (HPLC) .

Why 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride Cannot Be Casually Substituted by In-Class Analogs


Dihydroquinolin-2-one derivatives are not functionally interchangeable despite sharing a common heterocyclic core. Within the patent and primary literature, biological activity is exquisitely sensitive to both the nature of the substituent at the 3-position side chain and the methylation pattern on the benzo ring. For example, among the 13 dihydroquinolinones (DQN1–13) evaluated by Bautista-Aguilera et al., only DQN7 showed promising human recombinant AChE inhibition, while the remaining 12 congeners were inactive, demonstrating that minor structural modifications ablate target engagement [1]. The free primary amine terminus distinguishes this compound from N-acylated or N-alkylated analogs that lack a derivatizable handle, while the 7,8-dimethyl pattern imparts distinct lipophilicity and potential metabolic stability compared to unsubstituted, mono-methyl, or 5,8-dimethoxy variants . The hydrochloride salt form further provides controlled protonation state, aqueous solubility, and handling characteristics that differ from free base or alternative salt forms. These structural features collectively dictate both the compound's utility as a synthetic intermediate and any biological profile it may possess, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266686-95-6) Against Closest Analogs


Free Primary Amine Handle Enables Derivatization Unavailable in N-Acylated 7,8-Dimethyl-dihydroquinolinone Analogs

The target compound bears a free primary aminoethyl group (-CH₂CH₂NH₂) at the 3-position, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling. In contrast, closely related commercial analogs such as N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851407-94-8) [1] and N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide [1] bear N-acylated side chains that block further derivatization at the terminal amine. A freely accessible primary amine is a prerequisite for generating focused compound libraries, installing affinity tags, or creating PROTAC conjugates. No quantitative yield comparison for derivatization is available from public sources; the differentiation is structural and functional.

Chemical biology probe synthesis Medicinal chemistry derivatization Bioconjugation

7,8-Dimethyl Substitution Differentiates Lipophilicity and Steric Profile from Non-Methylated and 5,8-Dimethoxy Dihydroquinolinone Analogs

The 7,8-dimethyl substitution pattern on the benzo ring of the dihydroquinolin-2-one core increases calculated logP and steric bulk relative to the unsubstituted analog 3-(2-aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266686-55-8, MW 224.68, cLogP ~1.2) [1] and alters electronic properties compared to the 5,8-dimethoxy analog 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one (no CAS available for HCl salt) [2]. Based on fragment-based logP contributions, the 7,8-dimethyl substitution is estimated to increase cLogP by approximately +1.0 log unit versus the unsubstituted scaffold. The increased lipophilicity may enhance passive membrane permeability and CNS penetration potential, a critical parameter for neurotherapeutic target engagement. Direct experimental logP or permeability data for the target compound are not available in the public domain.

Lipophilicity optimization Structure-activity relationships CNS drug design

Dihydroquinolin-2-one Scaffold Confers Cholinesterase Inhibitory Potential Documented in Closely Related Congeners

The dihydroquinolin-2-one scaffold has been validated as a cholinesterase inhibitory chemotype. In a systematically studied series of 13 dihydroquinolinones (DQN1–13), compound DQN7 displayed promising inhibition of human recombinant acetylcholinesterase (hrAChE) [1]. While the target compound itself was not among the DQN1–13 series tested, its core structure places it within this pharmacophore class. Structurally related N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide has been reported to inhibit acetylcholinesterase via active-site binding [2]. No direct IC₅₀ data for CAS 1266686-95-6 against AChE, BuChE, or MAO are publicly available. This evidence is class-level inference only.

Alzheimer's disease Acetylcholinesterase inhibition Multitarget-directed ligands

Hydrochloride Salt Form Provides Defined Stoichiometry and Aqueous Solubility Advantage Over Free Base Forms

The target compound is supplied as a single, defined hydrochloride salt (1:1 stoichiometry, MW 252.74), ensuring consistent protonation state, counterion content, and aqueous solubility across batches . In contrast, many dihydroquinolinone analogs are available only as free bases (e.g., 7,8-dimethyl-1,2-dihydroquinolin-2-one, MW 173.21) [1], which exhibit variable and generally lower aqueous solubility. The hydrochloride salt form facilitates dissolution in aqueous buffers (pH ≤6) and polar solvents commonly used in biochemical assays and HPLC analyses. Purity is specified at 98% (HPLC) by at least one commercial supplier , providing a defined quality benchmark for procurement.

Salt selection Formulation development Analytical reference standard

3-Position Aminoethyl Side Chain Enables Kinase Inhibitor Precursor Utility Not Shared by 3-Unsubstituted or 3-Methyl Dihydroquinolinones

Emerging research identifies 3-(2-aminoethyl)-1,2-dihydroquinolin-2-one derivatives as kinase inhibitor precursors, particularly targeting tyrosine kinases implicated in cancer progression [1]. The aminoethyl group at the 3-position serves as a critical vector for extending into kinase hinge-binding or solvent-exposed regions, a functional role that cannot be fulfilled by 3-unsubstituted dihydroquinolinones or 3-methyl substituted variants. Quantitative kinase inhibition data (IC₅₀, Kd) for the target compound itself are not publicly available. This inference is drawn from structural analogy to closely related 3-(2-aminoethyl)-dihydroquinolin-2-one derivatives that have demonstrated kinase-directed activity [1].

Kinase inhibitor design Tyrosine kinase Scaffold decoration

Optimal Research and Industrial Application Scenarios for 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266686-95-6)


Focused Compound Library Synthesis via Amine-Directed Derivatization

The free primary amine terminus of CAS 1266686-95-6 serves as a synthetic anchor for generating libraries of amides, sulfonamides, ureas, and secondary/tertiary amines. A single procurement lot can be split into parallel reactions with diverse carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes (reductive amination), enabling rapid SAR exploration around the 7,8-dimethyl-dihydroquinolin-2-one scaffold. This is a key differentiator from N-acylated analogs that lack a reactive amine handle [1].

CNS-Penetrant Lead Optimization Leveraging 7,8-Dimethyl Lipophilicity

The 7,8-dimethyl substitution pattern is predicted to elevate cLogP by approximately +1.0 log unit compared to the des-methyl analog, positioning this compound as a more lipophilic starting point for CNS drug discovery programs where passive blood-brain barrier permeability is desired [1]. Medicinal chemistry teams optimizing neurotherapeutic candidates (e.g., cholinesterase inhibitors, kinase inhibitors) may prefer this scaffold over the less lipophilic unsubstituted variant.

Analytical Reference Standard and Assay Development for Dihydroquinolinone-Based Inhibitor Programs

The hydrochloride salt form with a specified 98% purity (HPLC) makes CAS 1266686-95-6 suitable as a reference standard for analytical method development (HPLC, LC-MS calibration), as a control compound in dihydroquinolinone-focused biochemical screens, or as a starting material for preparing characterized impurity standards in pharmaceutical process chemistry [1].

Alzheimer's Disease Multitarget-Directed Ligand (MTDL) Probe Development

Given the literature-validated cholinesterase inhibitory activity of the dihydroquinolin-2-one chemotype and the structural precedent of active congeners (DQN7, QN8), this compound can serve as a scaffold for designing novel multitarget-directed ligands targeting AChE, BuChE, and potentially MAO enzymes in Alzheimer's disease research programs [1]. The aminoethyl side chain provides a vector for appending additional pharmacophoric elements.

Quote Request

Request a Quote for 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.